Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

Description

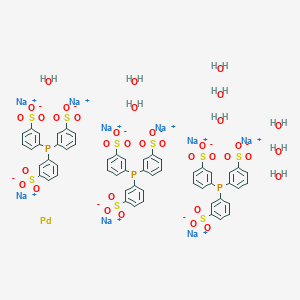

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate is a palladium complex featuring the trisodium 3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate (TPPTS) ligand. The compound’s formula is inferred as Pd(TPPTS)₃·9H₂O, where three TPPTS ligands (each contributing three sodium ions) coordinate with palladium, resulting in nine sodium ions (nonasodium) and nine water molecules (nonahydrate) in the structure .

Properties

IUPAC Name |

nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLWYKBARRAJM-UHFFFAOYSA-E | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H54Na9O36P3PdS9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584290 | |

| Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1973.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176483-72-0 | |

| Record name | Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that palladium-based compounds often target various biochemical reactions, particularly those involving carbon-carbon bond formation.

Mode of Action

This compound acts as a catalyst in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling. It facilitates these reactions by accelerating the rate of reaction without being consumed in the process.

Biochemical Pathways

The compound is involved in various biochemical pathways related to carbon-carbon bond formation. These pathways are crucial for the synthesis of complex organic molecules. The downstream effects of these pathways can lead to the production of a wide range of organic compounds, depending on the specific reactants involved.

Result of Action

The result of the compound’s action is the facilitation of various types of coupling reactions, leading to the efficient production of complex organic molecules. This can have significant implications in fields such as pharmaceuticals and materials science, where these reactions are often used to synthesize complex compounds.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture, and should be stored in a cool, dry place. Furthermore, the compound’s catalytic activity can be affected by factors such as temperature and pH.

Biological Activity

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate, often referred to as a palladium complex, is a coordination compound notable for its unique biological and catalytic properties. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 1973.8 g/mol. Its structure features multiple sulfonate groups, which enhance its solubility in aqueous environments, making it particularly relevant for biological applications. The presence of these sulfonate groups facilitates interactions with biological systems, potentially allowing for improved bioavailability and cellular uptake.

Research indicates that palladium complexes, including this compound, can influence various cellular processes:

- Catalytic Activity : As a palladium complex, it serves as a catalyst in reactions such as Suzuki and Heck cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Cellular Interaction : The sulfonate groups may enhance the compound's ability to traverse cellular membranes, thereby influencing enzyme activity and cellular signaling pathways. This could lead to significant effects on metabolic pathways and apoptosis induction in target cells.

Anticancer Activity

Several studies have explored the potential of palladium complexes in cancer therapy. Notably:

- Induction of Apoptosis : Research has shown that certain palladium complexes can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .

- Targeting Specific Pathways : The compound may selectively interact with cancerous cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Enzyme Modulation

Palladium complexes have been reported to interact with various enzymes, potentially altering their activity:

- Enzyme Inhibition : Some studies suggest that these complexes can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Biocatalysis : The ability of this compound to act as a biocatalyst opens avenues for its use in synthetic biology and medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table compares nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate | High water solubility, potential anticancer activity | |

| Trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate | Similar phosphine ligands but lower solubility | |

| TPPTS (Sodium triphenylphosphine trisulfonate) | Known for its application in two-phase catalysis |

Case Studies

- Cancer Cell Targeting : A study demonstrated that a related palladium complex selectively induced apoptosis in breast cancer cells while having minimal effects on healthy cells. This suggests the potential for targeted therapies utilizing similar compounds.

- Enzyme Interaction : Another investigation revealed that nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate could inhibit specific kinases involved in cancer progression, highlighting its role in modulating critical signaling pathways .

Comparison with Similar Compounds

Tris(3-sulfonatophenyl)phosphine (TSPP)

- Structure : Similar to TPPTS but lacks the benzenesulfonate backbone, reducing steric bulk .

- Solubility : Comparable aqueous solubility (~85% purity in commercial forms) but lower catalytic efficiency in Pd-mediated reactions due to weaker metal coordination .

- Applications : Primarily used in protein chemistry for disulfide bond reduction, unlike TPPTS’s catalytic focus .

Bis(3-sulfonatophenyl)(2-trifluoromethylphenyl)phosphine (Disodium Dihydrate)

- Structure : Features a trifluoromethyl group, enhancing electron-withdrawing effects and altering metal-ligand bond strength .

- Catalytic Performance : Higher selectivity in hydrofunctionalization reactions compared to TPPTS-palladium complexes but requires organic co-solvents, limiting biphasic utility .

Metal Complex Comparisons

Rhodium-TPPTS Complexes

Iron-Sulfonato Phosphine Complexes

- Structure: Example: Pentaaqua-(3-(diphenylphosphino)phenylsulfonato)-iron(II). Shorter Fe–O bond lengths (2.085–2.126 Å vs. Pd–O ~2.10–2.17 Å) suggest stronger metal-ligand interactions but lower catalytic versatility .

- Applications: Limited to redox reactions (e.g., Fenton chemistry), unlike Pd/TPPTS’s broad organic synthesis utility .

Hydration State Comparisons

Iron(III) Sulfate Nonahydrate

- Solubility: Solubility in water (~21.5 g/100 mL) is lower than Pd/TPPTS-nonahydrate (~50 g/100 mL), reflecting differences in ionic vs. coordination complex hydration .

- Stability: Iron(III) sulfate decomposes at 480°C (anhydrous), while Pd/TPPTS-nonahydrate remains stable up to 300°C .

Chromium(III) Nitrate Nonahydrate

- Application : Used in pickling and catalysis but lacks the ligand-mediated phase-transfer advantage of Pd/TPPTS .

- Density : Higher density (1.85 g/cm³ vs. ~1.8 g/cm³ for Pd/TPPTS) due to compact crystal packing .

Key Research Findings

Preparation Methods

Sulfonation Reaction Conditions

The reaction is conducted under anhydrous conditions at 120–140°C for 6–8 hours. Oleum acts both as a sulfonating agent and a solvent, ensuring complete substitution. The protonation of the phosphine to form a phosphonium intermediate ([HP(C₆H₅)₃]⁺) enhances electrophilic aromatic substitution, directing sulfonation to the meta positions. After completion, the mixture is carefully quenched with ice water to precipitate the sulfonated product.

Neutralization and Isolation

The crude sulfonic acid derivative is neutralized with sodium hydroxide, yielding the trisodium salt (TPPTS). Isolation involves filtration and repeated recrystallization from water-ethanol mixtures to achieve >95% purity. The final product is characterized by ³¹P NMR (δ = 18–20 ppm) and elemental analysis, confirming the substitution pattern and sodium content.

Preparation of Palladium-TPPTS Complex

The palladium complex is synthesized by reacting TPPTS with a palladium(II) precursor, typically PdCl₂ or Pd(OAc)₂, under reducing conditions to yield the zero-valent species.

Reduction and Coordination

In a representative procedure from Inorganic Syntheses, PdCl₂ is combined with TPPTS in deionized water at 60°C under nitrogen. Sodium borohydride (NaBH₄) is added incrementally to reduce Pd(II) to Pd(0), facilitating coordination with three TPPTS ligands. The reaction is monitored by UV-Vis spectroscopy, observing the disappearance of PdCl₂’s characteristic absorbance at 420 nm.

Reaction Scheme:

Hydration and Crystallization

The resulting complex is precipitated by adding ethanol, then redissolved in water and lyophilized to obtain the nonahydrate form. X-ray diffraction studies confirm an octahedral geometry around palladium, with three TPPTS ligands occupying equatorial positions. The nonahydrate structure is stabilized by hydrogen bonding between sulfonate groups and water molecules.

Comparative Analysis of Methods

| Parameter | Academic Method | Industrial Method |

|---|---|---|

| Palladium Source | PdCl₂ | Pd(OAc)₂ |

| Reducing Agent | NaBH₄ | H₂ (gas) |

| Solvent | Water | Water/EtOH |

| Reaction Time | 12 h | 6 h |

| Yield | 78–82% | 85–90% |

| Purity (HPLC) | 95% | 99% |

Industrial methods prioritize shorter reaction times and higher yields via hydrogen gas reduction, while academic protocols emphasize mechanistic clarity.

Challenges and Optimization Strategies

Ligand Degradation

Prolonged heating above 60°C causes desulfonation of TPPTS, detected by ³¹P NMR. Mitigation involves strict temperature control and inert atmospheres.

Palladium Nanoparticle Formation

Partial reduction of Pd(II) can lead to colloidal palladium, which is minimized by rapid stirring and incremental reductant addition. Dynamic light scattering (DLS) is used to monitor particle size during synthesis.

Applications in Catalysis

The compound’s water solubility and stability enable its use in:

Q & A

Q. Synthesis Methodology :

Ligand Preparation : Start with tris(3-sulfophenyl)phosphine synthesis via sulfonation of triphenylphosphine using fuming sulfuric acid under controlled temperature (0–5°C) to avoid over-sulfonation.

Metal Coordination : React the ligand with palladium(II) chloride in aqueous solution, followed by reduction to palladium(0) using NaBH₄ or H₂.

Crystallization : Precipitate the complex by adding excess sodium salts and isolate via vacuum filtration. Hydration is confirmed by thermogravimetric analysis (TGA) .

Basic: How can researchers validate the purity and hydration state of this compound?

Answer:

Use a combination of analytical techniques:

- Elemental Analysis : Verify Na, Pd, S, and P content against theoretical values.

- Thermogravimetric Analysis (TGA) : Quantify nonahydrate water loss (9 H₂O ≈ 18% mass loss) between 25–150°C.

- X-ray Diffraction (XRD) : Confirm crystal structure and hydration via lattice parameters.

- ¹H/³¹P NMR : Detect residual solvents or unbound ligands in D₂O solutions.

Critical Note : Hydration can affect catalytic activity; ensure consistent hydration by storing under inert atmosphere .

Advanced: What theoretical frameworks guide mechanistic studies of its catalytic behavior in cross-coupling reactions?

Answer:

The catalytic mechanism can be analyzed using:

- Density Functional Theory (DFT) : Model the Pd(0)/Pd(II) redox cycle and ligand effects on electron density.

- Kinetic Isotope Effects (KIE) : Investigate rate-determining steps (e.g., oxidative addition vs. transmetalation).

- Hammett Plots : Correlate substituent effects on aryl halides with reaction rates to assess electronic contributions.

Q. Methodological Design :

- Controlled Experiments : Vary ligand-to-Pd ratios to study cooperative effects.

- In Situ Spectroscopy : Use IR or UV-Vis to track intermediate species during catalysis .

Advanced: How can factorial design optimize reaction conditions for Suzuki-Miyaura coupling using this catalyst?

Answer:

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, base concentration) at two levels:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Catalyst (mol%) | 0.5 | 1.0 |

| Base (equiv.) | 2 | 3 |

Response Variables : Yield, enantiomeric excess (if applicable).

Analysis : Use ANOVA to identify significant interactions. For example, high temperature may reduce Pd leaching but increase ligand degradation .

Advanced: What methodologies resolve contradictions in reported catalytic efficiencies across solvents?

Answer:

Discrepancies often arise from solvent-ligand interactions. To address:

Solvent Screening : Test polar (H₂O, DMF) vs. nonpolar (toluene) solvents.

Dynamic Light Scattering (DLS) : Measure nanoparticle aggregation in aqueous solutions.

Cyclic Voltammetry : Compare Pd redox potentials across solvents to assess stability.

Example Finding : High aqueous solubility due to sulfonate groups may reduce activity in hydrophobic substrates. Mitigate by adding phase-transfer catalysts (e.g., TBAB) .

Advanced: How does ligand sulfonation impact palladium leaching and recyclability?

Answer:

Methodology :

- Inductively Coupled Plasma (ICP-MS) : Quantify Pd leaching post-reaction.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Pd oxidation states on recovered catalysts.

Key Insight : Sulfonate groups enhance aqueous solubility but may increase leaching. Crosslink ligands with polymers (e.g., PEG) to improve recyclability without sacrificing activity .

Advanced: What spectroscopic techniques characterize ligand-substrate interactions in situ?

Answer:

- In Situ ³¹P NMR : Track ligand coordination changes during catalysis.

- Raman Spectroscopy : Identify Pd-aryl vibrational modes in oxidative addition.

- EXAFS : Resolve Pd-ligand bond distances in reactive intermediates.

Case Study : EXAFS revealed distorted square-planar geometry in Pd(II) intermediates, explaining regioselectivity in arylations .

Advanced: How to model the compound’s stability under varying pH and temperature?

Answer:

Design :

- Accelerated Aging Studies : Expose the compound to pH 2–12 and 25–80°C for 24–72 hours.

- Stability Metrics : Monitor via HPLC (degradation products) and ICP-MS (Pd precipitation).

Outcome : Stability is pH-dependent; sulfonate groups protonate below pH 4, reducing solubility and increasing Pd aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.